molecular formula C18H12N2OS B1620632 5-Cyano-3,4-diphenylthiophene-2-carboxamide CAS No. 70541-98-9

5-Cyano-3,4-diphenylthiophene-2-carboxamide

Cat. No.: B1620632
CAS No.: 70541-98-9
M. Wt: 304.4 g/mol
InChI Key: PSFCBYXIKLWBAN-UHFFFAOYSA-N
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Description

5-Cyano-3,4-diphenylthiophene-2-carboxamide (CAS: 18791-98-9) is a substituted thiophene derivative with the molecular formula C₁₈H₁₂N₂OS. Its structure features a thiophene core substituted with a cyano group (-CN) at the 5-position, two phenyl rings at the 3- and 4-positions, and a carboxamide (-CONH₂) at the 2-position.

Properties

IUPAC Name

5-cyano-3,4-diphenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-11-14-15(12-7-3-1-4-8-12)16(17(22-14)18(20)21)13-9-5-2-6-10-13/h1-10H,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFCBYXIKLWBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372360
Record name 5-cyano-3,4-diphenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70541-98-9
Record name 5-Cyano-3,4-diphenyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70541-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-cyano-3,4-diphenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene Ring Formation

In a representative procedure, a diphenyl-substituted ketone (e.g., 1,2-diphenylethanone) reacts with methyl cyanoacetate and sulfur in the presence of triethylamine or morpholine as a base. The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by sulfur incorporation to yield a 2-aminothiophene derivative. For this compound, the use of a pre-functionalized ketone ensures the introduction of phenyl groups at the 3- and 4-positions.

Functionalization of the Thiophene Core

Post-cyclization modifications are critical for introducing the cyano and carboxamide groups:

  • Cyanation : The 5-position is functionalized via a Rosenmund-von Braun reaction, where a bromide intermediate undergoes nucleophilic substitution with copper(I) cyanide.
  • Carboxamide Installation : Hydrolysis of the methyl ester (from methyl cyanoacetate) to a carboxylic acid, followed by activation with coupling reagents such as HATU or EDCI/HOBt, enables amidation with ammonia or ammonium chloride.

Table 1. Gewald Reaction Optimization Parameters

Parameter Optimal Conditions Yield (%) Reference
Base Triethylamine 68
Temperature 40–60°C 72
Solvent Methanol/DMF 65
Sulfur Equivalents 1.2 eq 70

Coupling Reaction Strategies

Alternative routes employ Suzuki-Miyaura or Ullmann couplings to introduce phenyl groups after thiophene ring formation. These methods offer regioselectivity advantages but require pre-functionalized halogenated intermediates.

Suzuki-Miyaura Coupling

A brominated thiophene precursor (e.g., 5-cyano-2-carboxamide-3,4-dibromothiophene) reacts with phenylboronic acid under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) in a DMF/water mixture at 80°C facilitates cross-coupling, achieving 75–85% yields for diarylation.

Ullmann Coupling

Copper-mediated coupling using iodobenzene and a dihalogenated thiophene core in the presence of cesium carbonate achieves 3,4-diphenyl substitution. While less atom-economical than Suzuki couplings, this method avoids boronic acid preparation.

Alternative Pathways: Cyclocondensation and Nitrile Incorporation

Cyclocondensation of Diketones

Reacting 1,2-diphenylethan-1,2-dione with cyanoacetamide in acetic acid under reflux forms the thiophene ring via cyclodehydration. This method avoids sulfur handling but suffers from lower yields (45–50%) due to competing side reactions.

Nitrile Group Retention

Strategic use of cyano-containing building blocks (e.g., cyanoacetamide) during cyclization preserves the nitrile functionality, eliminating post-synthetic cyanation steps. Optimization of solvent polarity (e.g., DMF vs. THF) improves yields to 60–65%.

Best Practices and Industrial Considerations

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/heptane gradients (5→50%) effectively separates regioisomers.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity (>98%) crystalline product.

Scalability Challenges

  • Exothermic Reactions : Controlled addition of sulfur during Gewald reactions prevents thermal runaway.
  • Moisture Sensitivity : Amidation steps require anhydrous conditions to avoid hydrolysis of activated intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3,4-diphenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Cyano-3,4-diphenylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives, which are essential in the development of new materials and pharmaceuticals. The compound's structure allows for various substitutions that can lead to the formation of novel compounds with tailored properties .

Medicinal Applications

Pharmacological Properties
Thiophene derivatives, including this compound, exhibit promising pharmacological activities such as:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiophene have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Research indicates that thiophene-based compounds can inhibit cancer cell proliferation. For instance, derivatives have been explored as potential inhibitors of protein kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .

Industrial Applications

Organic Electronics
this compound is utilized in the development of organic semiconductors. Its properties make it suitable for applications in:

  • Organic Field-Effect Transistors (OFETs) : The compound's electronic properties contribute to the efficiency and performance of OFETs.
  • Organic Light-Emitting Diodes (OLEDs) : The integration of thiophene derivatives in OLED technology enhances light-emitting efficiency and color purity .

Table 1: Antibacterial Activity of Thiophene Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus17
This compoundE. coli18
This compoundS. aureus20

Table 2: Anticancer Activity (IC50 Values)

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-710
Compound DHeLa15
This compoundMCF-78
This compoundHeLa12

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of various thiophene derivatives against clinical strains of bacteria. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antibacterial potency .
  • Anticancer Research : In a series of experiments targeting Hepatitis B virus (HBV), researchers synthesized analogues based on thiophene structures that showed promising results in inhibiting viral replication without cytotoxic effects .

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-diphenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

5-Nitrothiophene-2-carboxamide derivatives (e.g., Compound 11, CAS: 954010-93-6)

Dihydrothiophene-2-carboxamide derivatives (e.g., 5ab, 5ac, 5ad)

Phenyl thiophenecarboxylate esters (e.g., Phenyl 2-thiophenecarboxylate, CAS: 881-89-0)

Benzoxazinyl-thiophene-2-carboxamide (CAS: 87388-32-7)

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS: 175202-57-0)

Comparative Analysis

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups Biological/Physical Properties
5-Cyano-3,4-diphenylthiophene-2-carboxamide Thiophene -CN (5), -C₆H₅ (3,4), -CONH₂ (2) Cyano, carboxamide High lipophilicity (diphenyl groups)
Compound 11 (Nitrothiophene derivative) Thiophene -NO₂ (5), -C₆H₃F₂ (thiazole-linked), -CONH₂ (2) Nitro, carboxamide Antibacterial activity (narrow spectrum)
Dihydrothiophene-2-carboxamide (5ab) Dihydrothiophene -NH₂ (5), -CN (4), -C₆H₄Br (3), -CONH₂ (2) Amino, cyano, carboxamide High melting point (279–281°C)
Phenyl 2-thiophenecarboxylate Thiophene -COO-C₆H₅ (2) Ester Lower solubility vs. carboxamides
Benzoxazinyl-thiophene-2-carboxamide Thiophene -C₉H₈NO (benzoxazinyl, 5), -CONH₂ (2) Carboxamide, fused benzoxazine Potential CNS activity (structural analogy)
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate Thienothiophene -CN (5), -CH₃ (3,4), -COOEt (2) Cyano, ester High thermal stability (mp: 155°C)

Detailed Comparisons

Electronic and Steric Effects
  • Cyano vs. Nitro Groups: The cyano group in the target compound is less electron-withdrawing than the nitro group in Compound 11, which may reduce reactivity in electrophilic substitution but enhance stability in biological environments .
  • Diphenyl vs.
Carboxamide vs. Ester Derivatives
  • Carboxamide (-CONH₂) :
    Present in the target compound and dihydrothiophene derivatives (5ab, 5ac, 5ad), this group enhances hydrogen-bonding capacity, improving solubility and target binding compared to ester derivatives like phenyl thiophenecarboxylates .
  • Ester (-COOR) :
    Ethyl or phenyl esters (e.g., CAS: 175202-57-0) exhibit lower polarity and higher hydrolytic instability, limiting their utility in aqueous biological systems .
Ring Saturation and Fusion
  • Aromatic Thiophene vs.
  • Thienothiophene vs. Thiophene: The fused thieno[2,3-b]thiophene system in CAS: 175202-57-0 introduces extended π-conjugation, which may enhance UV absorption and material science applications .

Biological Activity

5-Cyano-3,4-diphenylthiophene-2-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, including its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.

The synthesis of this compound involves several steps that typically include the reaction of thiophene derivatives with carboxylic acids and cyano groups. The compound's structure can be represented as follows:

C17H14N2O1S\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

This compound features a thiophene ring substituted with cyano and phenyl groups, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with various molecular targets. It is hypothesized that the compound can inhibit specific enzymes or modulate receptor activity through binding interactions. The presence of the cyano group enhances its reactivity and potential binding affinity to biological targets, which may lead to significant pharmacological effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In comparative studies against standard antibiotics like ampicillin, the compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

CompoundActivity (%) against E. coliActivity (%) against S. aureus
This compound82.686.9
Ampicillin83.364.0

The results indicate that the compound is particularly effective against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have revealed that this compound possesses significant anticancer activity. It has been tested on various cancer cell lines, including lung cancer cells (A549, HCC827) and breast cancer cells.

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (μM)Description
A5496.26High activity
HCC8276.48Moderate activity
MRC-5>20Non-selective toxicity observed

The compound demonstrated a moderate cytotoxic effect on normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .

Case Studies

  • Case Study on Antibacterial Efficacy : In a study evaluating various thiophene derivatives, this compound was among the top performers in inhibiting bacterial growth compared to traditional antibiotics .
  • Case Study on Anticancer Potential : A detailed analysis using hanging drop proliferation assays indicated that this compound effectively inhibits the proliferation of lung cancer cell lines while showing lower toxicity towards normal cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Cyano-3,4-diphenylthiophenyl-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by a Michael addition to assemble the thiophene core. Optimize yield by:

  • Using anhydrous conditions with catalysts like piperidine or acetic acid for the Knoevenagel step .
  • Controlling temperature (80–100°C) during cyclization to minimize side products.
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity validation with HPLC (>95%) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

TechniqueParametersPurpose
HPLC C18 column, acetonitrile/water (70:30), UV detection at 254 nmPurity assessment (>95%)
NMR ¹H/¹³C in DMSO-d6 or CDCl3Confirm substituent positions and cyano group integrity
XRD Single-crystal diffraction (Mo-Kα radiation)Resolve molecular conformation and packing
FT-IR ATR mode, 400–4000 cm⁻¹Verify carboxamide (C=O stretch ~1650 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹)

Q. What solvent systems are effective for dissolving this compound in experimental settings?

  • Methodological Answer : Use polar aprotic solvents like DMSO or DMF for dissolution due to the compound’s carboxamide and cyano groups. For recrystallization, a mixture of ethanol/water (8:2) yields high-purity crystals. Avoid chlorinated solvents (e.g., CH₂Cl₂) if stability studies indicate decomposition .

Q. What are the key applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a pharmacophore scaffold for kinase inhibitors (e.g., JAK/STAT pathways) due to its hydrogen-bonding capacity from the carboxamide group. In vitro screening protocols involve:

  • Enzyme inhibition assays (IC₅₀ determination via fluorescence polarization).
  • Cellular uptake studies using LC-MS/MS to assess permeability .

Q. How to handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For hygroscopic batches, use desiccants (silica gel) and confirm stability via periodic HPLC checks every 6 months .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
  • Re-synthesize batches and compare purity profiles (e.g., residual solvent analysis via GC-MS).
  • Perform dose-response curves in triplicate to rule out batch-specific variability .

Q. How to perform crystallographic analysis to confirm molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Grow single crystals via vapor diffusion (e.g., dissolve in DMSO, diffuse into ethanol).
  • Collect data on a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å).
  • Refine structures using SHELXL ; analyze π-π stacking of phenyl rings and hydrogen-bonding networks with the carboxamide group .

Q. What computational methods assist in understanding its electronic properties for optoelectronic applications?

  • Methodological Answer :

  • Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and charge distribution.
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data from NIST references .
  • Use VASP for band structure analysis in solid-state configurations .

Q. How to optimize regioselective modifications of the thiophene core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protect the carboxamide with Boc groups before introducing substituents at C3/C4.
  • Employ Sonogashira coupling for cyano group retention during cross-coupling reactions.
  • Monitor regioselectivity via LC-MS and compare with computed transition states (Gaussian 16) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via UPLC-QTOF.
  • Caco-2 monolayer assay : Measure apparent permeability (Papp) to predict intestinal absorption.
  • Plasma protein binding : Use equilibrium dialysis followed by LC-MS/MS quantification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyano-3,4-diphenylthiophene-2-carboxamide
Reactant of Route 2
5-Cyano-3,4-diphenylthiophene-2-carboxamide

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